molecular formula C11H10O3 B13764977 6-methoxy-3-methyl-1H-isochromen-1-one

6-methoxy-3-methyl-1H-isochromen-1-one

Cat. No.: B13764977
M. Wt: 190.19 g/mol
InChI Key: GFGUJYDCRVUEDK-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-isochromen-1-one is a chemical compound belonging to the isocoumarin family. It is characterized by a methoxy group at the 6th position and a methyl group at the 3rd position on the isochromen-1-one skeleton. This compound is known for its presence in various natural products and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-methyl-isochromen-1-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-methylphthalic anhydride with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired isochromen-1-one structure.

Industrial Production Methods

Industrial production of 6-methoxy-3-methyl-isochromen-1-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Introduction of halogens, nitro groups, and sulfonic acid groups.

Scientific Research Applications

6-Methoxy-3-methyl-isochromen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-methoxy-3-methyl-isochromen-1-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dimethoxy-3-methyl-1H-isochromen-1-one: Similar structure with an additional methoxy group at the 8th position.

    5-Bromo-6,8-dimethoxy-3-methyl-1H-isochromen-1-one: Brominated derivative with methoxy groups at the 6th and 8th positions.

Uniqueness

6-Methoxy-3-methyl-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

6-methoxy-3-methylisochromen-1-one

InChI

InChI=1S/C11H10O3/c1-7-5-8-6-9(13-2)3-4-10(8)11(12)14-7/h3-6H,1-2H3

InChI Key

GFGUJYDCRVUEDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)C(=O)O1

Origin of Product

United States

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